6-Dehydrogingerdione

Description

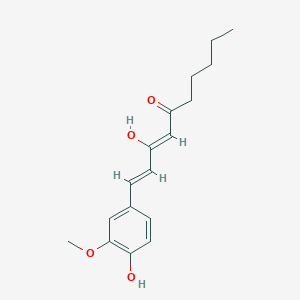

Structure

3D Structure

Properties

Molecular Formula |

C17H22O4 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

(1E,3Z)-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)deca-1,3-dien-5-one |

InChI |

InChI=1S/C17H22O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h7-12,19-20H,3-6H2,1-2H3/b9-7+,15-12- |

InChI Key |

FZWNRFAUDBWSKY-QNQPVOBRSA-N |

SMILES |

CCCCCC(=O)C=C(C=CC1=CC(=C(C=C1)O)OC)O |

Isomeric SMILES |

CCCCCC(=O)/C=C(/C=C/C1=CC(=C(C=C1)O)OC)\O |

Canonical SMILES |

CCCCCC(=O)C=C(C=CC1=CC(=C(C=C1)O)OC)O |

Synonyms |

6-dehydrogingerdione |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of 6-Dehydrogingerdione?

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dehydrogingerdione is a naturally occurring phenolic compound found in the rhizomes of ginger (Zingiber officinale)[1][2]. It is a derivative of gingerol, one of the primary pungent constituents of fresh ginger. Structurally, it is characterized by a vanilloid moiety connected to a β-diketone system on a decene backbone. This compound has garnered significant scientific interest due to its diverse pharmacological activities, including potent anticancer, neuroprotective, and anti-inflammatory properties. This guide provides a comprehensive overview of the chemical structure, biological activities, and mechanisms of action of this compound, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Chemical Structure and Properties

This compound is chemically defined as (E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-ene-3,5-dione[1]. It belongs to the class of hydroxycinnamic acids[1].

| Property | Value | Reference |

| IUPAC Name | (E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-ene-3,5-dione | [1] |

| Molecular Formula | C₁₇H₂₂O₄ | |

| Molecular Weight | 290.35 g/mol | |

| CAS Number | 76060-35-0 | |

| Canonical SMILES | CCCCCC(=O)CC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |

| Appearance | Solid | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972) |

Quantitative Data Summary

The biological activities of this compound have been quantified in various in vitro assays. The following table summarizes key quantitative data from published studies.

| Biological Activity | Cell Line / System | Assay | IC₅₀ / Concentration | Reference |

| Anticancer | MDA-MB-231 (Breast Cancer) | MTT Assay | 71.13 µM | |

| Anticancer | HCC-38 (Breast Cancer) | MTT Assay | Effective at 20-100 µM | |

| Apoptosis Induction | Hep G2 (Hepatoblastoma) | Apoptosis Assay | 50, 100 µM (for 24h) | |

| Anti-inflammatory | RAW 264.7 Macrophages | Nitric Oxide (NO) Synthesis | 5.80 ± 1.27 to 25.06 ± 4.86 µM | |

| Enzyme Inhibition | HeLa Nuclear Extract | Histone Deacetylase (HDAC) | 42 µM | |

| Antioxidant | DPPH Radical Scavenging | In vitro assay | High potency | |

| Antioxidant | Trolox Equivalent Antioxidant Capacity (TEAC) | In vitro assay | High potency | |

| Enzyme Induction | Quinone Reductase (QR) | CD = 13.24 ± 0.45 µM |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for key experiments used to characterize the biological activities of this compound.

Synthesis of this compound

While this compound is often isolated from natural sources, a common synthetic approach for related structures involves an aldol (B89426) condensation reaction. A plausible, though not explicitly detailed in the reviewed literature for this specific molecule, synthesis would involve the condensation of vanillin (B372448) with a suitable β-diketone. For the closely related compound dehydrozingerone, a synthesis from vanillin and acetone has been described and is provided here for reference.

Reference Protocol for a Related Compound (Dehydrozingerone):

-

Dissolve 4g of vanillin in 20 mL of acetone.

-

Add 20 mL of a 10% sodium hydroxide (B78521) solution to the mixture.

-

Stir the mixture, stopper the container, and let it stand for 48 hours at room temperature.

-

After the incubation period, acidify the dark-colored mixture with 60 mL of 10% hydrochloric acid in an ice bath while stirring.

-

A yellowish-brown solid will form. Filter the solid and wash it several times with cold water.

-

Recrystallize the crude product from 50% aqueous ethanol (B145695) to obtain the purified compound.

Cell Culture and Treatment

-

Cell Lines: Human breast cancer cells (MDA-MB-231, MCF-7), human hepatoblastoma cells (Hep G2), and rat pheochromocytoma cells (PC12) are commonly used.

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations (e.g., 0, 50, 100 µM). The final DMSO concentration in the medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well.

-

Allow the cells to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24 to 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Cell Cycle Analysis by Flow Cytometry

-

Treat cells with this compound for the desired time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)

-

After treatment with this compound, harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, JNK, Bax, Bcl-2, p21, Cyclin B1, Nrf2, Keap1, HO-1, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate the primary mechanisms involved in its anticancer and neuroprotective activities.

ROS/JNK-Mediated Apoptosis in Cancer Cells

This compound induces apoptosis in cancer cells primarily through the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This leads to the activation of the mitochondrial apoptotic cascade.

Caption: ROS/JNK-Mediated Apoptosis Pathway.

Neuroprotection via the Keap1-Nrf2-ARE Pathway

In neuronal cells, this compound provides protection against oxidative stress by activating the Keap1-Nrf2-ARE pathway. This leads to the upregulation of a suite of phase II antioxidant enzymes.

Caption: Keap1-Nrf2-ARE Antioxidant Response Pathway.

Cell Cycle Arrest at G2/M Phase

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by inducing cell cycle arrest at the G2/M checkpoint. This is achieved by modulating the levels of key cell cycle regulatory proteins.

Caption: G2/M Cell Cycle Arrest Mechanism.

Conclusion

This compound is a promising bioactive compound from ginger with significant potential for therapeutic applications, particularly in oncology and neurodegenerative diseases. Its multifaceted mechanisms of action, including the induction of ROS-mediated apoptosis, modulation of the Nrf2 antioxidant pathway, and cell cycle arrest, make it a compelling candidate for further investigation. The data and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals to facilitate continued exploration of this potent natural product.

References

A Technical Guide to the Natural Sources and Isolation of 6-Dehydrogingerdione

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dehydrogingerdione is a bioactive phenolic compound naturally occurring in the rhizomes of Zingiber officinale, commonly known as ginger. This compound, belonging to the gingerol family, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known molecular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources

The primary and most well-documented natural source of this compound is the rhizome of the ginger plant (Zingiber officinale)[1]. It is one of the numerous pungent compounds found in ginger, alongside gingerols, shogaols, and paradols. While ginger is the principal source, other species within the Zingiberaceae family may also contain related compounds, though research on this compound in these species is less extensive. The concentration of this compound in ginger rhizomes can be influenced by factors such as the geographical origin of the plant, its maturity at the time of harvest, and the conditions under which it is processed and stored.

Quantitative Analysis of this compound in Zingiber officinale

The yield of this compound from ginger rhizomes is dependent on the extraction and purification methods employed. The following table summarizes available quantitative data.

| Plant Material | Extraction Method | Yield of this compound | Reference |

| Fresh Ginger Rhizomes | Not specified | 20.0 ± 1.1 mg/100 g | [2] |

| Zingiber officinale Oleoresin | Supercritical CO2 Extraction | 44.93 ± 0.96 mg/g of oleoresin | [3] |

| Crude Ginger Extract | Not specified | 43 mg from 1.2 g of crude extract | [4] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from ginger rhizomes involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are a composite of established methods for the isolation of gingerols and related compounds.

Preparation of Plant Material

-

Sourcing and Preparation: Obtain fresh rhizomes of Zingiber officinale. Thoroughly wash the rhizomes to remove soil and debris.

-

Drying: Slice the rhizomes into thin pieces and dry them in a convection oven at a temperature not exceeding 45°C or through lyophilization to preserve the chemical integrity of the constituents.

-

Grinding: Grind the dried rhizomes into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

Solvent Extraction

-

Maceration: Macerate 100 g of the dried ginger powder in 1 L of 95% ethanol (B145695) at room temperature for 24-48 hours with intermittent stirring[5].

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude ethanol extract[5].

Liquid-Liquid Partitioning

-

Suspension: Suspend the crude ethanol extract in distilled water.

-

Fractionation: Perform sequential liquid-liquid partitioning with solvents of increasing polarity.

-

First, partition with n-hexane to remove non-polar compounds.

-

Subsequently, partition the aqueous layer with dichloromethane (B109758) or ethyl acetate (B1210297) to extract compounds of intermediate polarity, including this compound[5].

-

-

Concentration: Collect the dichloromethane or ethyl acetate fraction and concentrate it under reduced pressure to yield a fraction enriched with this compound.

Chromatographic Purification

a) Silica (B1680970) Gel Column Chromatography

-

Column Packing: Pack a glass column with silica gel (60-120 mesh) using a suitable solvent system, such as a gradient of n-hexane and ethyl acetate[5].

-

Sample Loading: Adsorb the concentrated fraction onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Elute the column with a stepwise or gradient solvent system, starting with a low polarity mobile phase (e.g., n-hexane:ethyl acetate 9:1) and gradually increasing the polarity (e.g., to n-hexane:ethyl acetate 1:1)[6].

-

Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using a mobile phase such as petroleum ether:ethyl acetate (1:1)[6]. Pool the fractions containing the compound of interest.

b) Preparative High-Performance Liquid Chromatography (HPLC)

For final purification to achieve high purity, the semi-purified fractions can be subjected to preparative HPLC.

-

System: A preparative HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is typically used[5].

-

Mobile Phase: A gradient of methanol (B129727) and water is a common mobile phase for separating gingerols and related compounds[5].

-

Detection: Monitor the elution at a wavelength of approximately 280 nm[5].

-

Collection: Collect the peak corresponding to this compound.

-

Purity Confirmation: Confirm the purity of the isolated compound using analytical HPLC and its structure through spectroscopic techniques such as NMR and Mass Spectrometry.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways, contributing to its biological activities. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a general experimental workflow for its isolation.

References

6-Dehydrogingerdione physical and chemical properties

An In-depth Technical Guide on 6-Dehydrogingerdione

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound. This bioactive compound, primarily found in ginger (Zingiber officinale), has demonstrated significant potential in several therapeutic areas. This document outlines its core properties, details experimental protocols for its study, and visualizes its mechanisms of action through key signaling pathways.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Identifiers | ||

| IUPAC Name | (E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-ene-3,5-dione | [3] |

| CAS Number | 76060-35-0 | [1][3] |

| Molecular Properties | ||

| Molecular Formula | C₁₇H₂₂O₄ | [1][3][4] |

| Molecular Weight | 290.35 g/mol | [1][3] |

| Exact Mass | 290.15180918 Da | [1][3][4] |

| Physicochemical Properties (Computed) | ||

| XLogP3 | 3.5 | [1][3] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 9 | [1] |

| Polar Surface Area (PSA) | 63.60 Ų | [1][3] |

| Appearance & Solubility | ||

| Form | Powder | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | [5] |

Biological Activity and Signaling Pathways

This compound exhibits a range of pharmacological activities, primarily investigated in the contexts of cancer, neuroprotection, and inflammation.

Anticancer Activity

The compound has demonstrated potent anticancer effects, particularly against breast cancer and hepatoblastoma cell lines. Its mechanisms are multifaceted:

-

Induction of Apoptosis and Cell Cycle Arrest: In human breast cancer cells (MDA-MB-231 and MCF-7), this compound induces G2/M phase cell cycle arrest and apoptosis.[6][7] This process is mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) pathway.[6][7] Key molecular changes include an altered Bax/Bcl-2 ratio and the activation of caspase-9.[6][7] It also sensitizes human hepatoblastoma Hep G2 cells to TRAIL-induced apoptosis by increasing Death Receptor 5 (DR5) levels via a ROS-mediated mechanism.[5][8]

-

Induction of Ferroptosis: In MDA-MB-231 breast cancer cells, this compound can induce ferroptosis, a form of iron-dependent cell death.[9] This is characterized by increased ROS levels, lipid peroxidation, and iron accumulation.[9] The compound upregulates the expression of heme oxygenase-1 (HO-1) and key autophagy-related genes (ATG7, LC3B) while downregulating ferritin heavy chain 1 (FTH1).[9] These effects have also been confirmed in a xenograft mouse model.[9]

Neuroprotective Activity

This compound displays significant neuroprotective properties against oxidative stress-induced neuronal cell damage.[10][11]

-

Activation of the Nrf2 Pathway: Its primary neuroprotective mechanism involves the activation of the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[11] This leads to the upregulation of a suite of phase II antioxidant enzymes, including glutathione, heme oxygenase (HO-1), NAD(P)H: quinone oxidoreductase (NQO1), and thioredoxin reductase.[11] The compound also acts as an efficient free radical scavenger.[10][11]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are linked to its ability to modulate key inflammatory mediators.

-

Inhibition of iNOS and COX-2: It significantly suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins in a concentration-dependent manner.[5] It is also a potent inhibitor of nitric oxide (NO) synthesis in activated macrophages.[2][12]

Experimental Protocols

The following sections detail methodologies for the isolation, purification, and biological evaluation of this compound.

Protocol 1: Isolation and Purification from Zingiber officinale

This protocol is adapted from established methods for isolating pungent compounds from ginger rhizomes.[13][14]

-

Plant Material Preparation:

-

Wash fresh Zingiber officinale rhizomes to remove debris.

-

Slice the rhizomes thinly and dry them in a convection oven or via lyophilization.

-

Grind the dried slices into a fine powder.[14]

-

-

Solvent Extraction:

-

Macerate the dried ginger powder (e.g., 100 g) in 95% ethanol (B145695) or 70% methanol (B129727) (1 L) at room temperature for 24-48 hours with occasional agitation.[13][14]

-

Filter the extract using Whatman No. 1 filter paper and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

-

-

Solvent Partitioning:

-

Resuspend the crude extract in water and partition it with an equal volume of dichloromethane.[13]

-

Collect the organic (dichloromethane) fraction, which will contain this compound and other non-polar to semi-polar compounds.

-

Evaporate the solvent to yield the partitioned fraction.

-

-

Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: Apply the dichloromethane fraction to a silica gel column. Elute with a gradient of hexane (B92381) and ethyl acetate, starting with a high percentage of hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and a UV lamp for visualization.

-

Preparative HPLC: Pool the fractions containing the compound of interest and subject them to final purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a methanol-water gradient as the mobile phase.[14]

-

Purity Confirmation: Confirm the purity and identity of the isolated this compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.[9]

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 2 x 10⁵ cells per well and incubate for 24 hours to allow for attachment.[9]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 20, 40, 60, 80, and 100 µM) and a vehicle control (e.g., DMSO).[9] Incubate for a specified period (e.g., 24 or 48 hours).

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key processes associated with this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. [6]-Dehydrogingerdione | C17H22O4 | CID 9796015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C17H22O4 | CID 22321203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Dehydro-6-gingerdione | 76060-35-0 [chemicalbook.com]

- 6. This compound, an active constituent of dietary ginger, induces cell cycle arrest and apoptosis through reactive oxygen species/c-Jun N-terminal kinase pathways in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 1‐Dehydro‐6‐Gingerdione Exerts Anticancer Effects on MDA‐MB‐231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioactive Compounds and Bioactivities of Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of the phase II enzymes for neuroprotection by ginger active constituent this compound in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. itjfs.com [itjfs.com]

- 13. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Uncharted Path: A Technical Guide to the Biosynthesis of 6-Dehydrogingerdione in Zingiber officinale

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginger (Zingiber officinale), a plant revered for centuries for its culinary and medicinal properties, owes its characteristic pungency and many of its pharmacological activities to a class of compounds known as gingerols. A key intermediate in the biosynthesis of the most abundant of these,[1]-gingerol, is 6-dehydrogingerdione. Understanding the intricate biosynthetic pathway of this precursor is paramount for metabolic engineering efforts aimed at enhancing gingerol content and for the potential synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the current scientific understanding of the this compound biosynthesis pathway, highlighting established enzymatic steps, and critically, identifying the knowledge gaps that present exciting opportunities for future research. While the initial steps of the pathway are well-characterized, the precise enzymatic machinery responsible for the final condensation reaction remains an area of active investigation.

The Phenylpropanoid Foundation: Paving the Way to this compound

The journey to this compound begins with the ubiquitous plant phenylpropanoid pathway. This well-established metabolic route converts the amino acid L-phenylalanine into a variety of phenolic compounds. In the context of this compound synthesis, the key output of this initial phase is feruloyl-CoA. The enzymatic cascade is as follows:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid, the first committed step of the phenylpropanoid pathway.[2][3]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates cinnamic acid at the para position to yield p-coumaric acid.[1][4]

-

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.

-

p-Coumaroyl Shikimate Transferase (CST) and p-Coumaroyl 5-O-shikimate 3'-hydroxylase (CS3'H): These enzymes are proposed to be involved in the conversion of p-coumaroyl-CoA to caffeoyl-CoA.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): This enzyme is crucial for the methylation of the hydroxyl group on caffeoyl-CoA to produce feruloyl-CoA, the direct phenylpropanoid precursor for this compound.

The Core Condensation: A Polyketide Synthase-Mediated Enigma

The pivotal step in the formation of the this compound backbone is a "biological Claisen" condensation reaction. This reaction involves the assembly of three key precursors:

-

Feruloyl-CoA: Derived from the phenylpropanoid pathway.

-

Malonyl-CoA: A common extender unit in polyketide and fatty acid biosynthesis.

-

Hexanoyl-CoA: A short-chain fatty acyl-CoA that forms the aliphatic tail of this compound.

This condensation is catalyzed by a Type III Polyketide Synthase (PKS) . While transcriptome analysis of Z. officinale has revealed the presence of multiple PKS genes, the specific enzyme responsible for this compound synthesis has not yet been definitively identified and characterized. It is hypothesized that a novel PKS with an unusual substrate specificity for hexanoyl-CoA as a starter unit is involved.

Quantitative Data Summary

A significant gap in the current body of research is the lack of quantitative data specifically for the biosynthesis of this compound. While general concentrations of related compounds in ginger extracts have been reported, kinetic parameters for the enzymes involved in the direct synthesis of this compound are not available. The following table summarizes available quantitative data for related compounds in Zingiber officinale.

| Compound | Concentration Range | Plant Part/Extraction Method | Reference |

| 6-Gingerol | 2.58 - 17.04% of dried rhizome | Fresh rhizomes, HPLC analysis | |

| Total Phenolics | 187.10 mg/g (methanolic extract) | Rhizome | |

| Total Flavonoids | 171.33 mg/g (methanolic extract) | Rhizome |

Note: This table highlights the absence of specific quantitative data for this compound and the enzymes in its direct biosynthetic pathway. This represents a critical area for future research.

Experimental Protocols

Detailed experimental protocols for the key experiments that would be required to fully elucidate the this compound biosynthetic pathway are outlined below. These are based on established methodologies for studying plant natural product biosynthesis.

Protocol 1: Heterologous Expression and Functional Characterization of Candidate Polyketide Synthase (PKS) Genes

Objective: To identify the PKS responsible for this compound synthesis.

Methodology:

-

Gene Identification and Cloning: Candidate PKS genes identified from Z. officinale transcriptome data will be amplified by PCR and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

-

Heterologous Expression: The expression constructs will be transformed into a suitable host organism such as E. coli or Saccharomyces cerevisiae. Protein expression will be induced under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

-

Protein Purification: The recombinant PKS enzyme will be purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assays: The activity of the purified PKS will be assayed by incubating the enzyme with the hypothesized substrates: feruloyl-CoA, malonyl-CoA, and hexanoyl-CoA.

-

Product Analysis: The reaction products will be extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of this compound.

Protocol 2: Radiolabeling Studies to Trace Precursor Incorporation

Objective: To confirm the incorporation of hypothesized precursors into this compound in vivo.

Methodology:

-

Precursor Synthesis: Radiolabeled precursors, such as [¹⁴C]-phenylalanine, [¹⁴C]-malonyl-CoA, or [¹⁴C]-hexanoic acid, will be synthesized or procured.

-

Administration to Plant Tissue: The labeled precursors will be administered to Z. officinale rhizome slices or cell cultures.

-

Incubation and Extraction: The plant material will be incubated for a defined period to allow for metabolic conversion. Subsequently, the metabolites will be extracted using an appropriate solvent system.

-

Separation and Detection: The extracted compounds will be separated by Thin-Layer Chromatography (TLC) or HPLC. The radioactivity of the separated compounds will be measured using a scintillation counter or autoradiography to identify the labeled products.

-

Identification of Labeled Product: The radioactive product corresponding to the retention time of a this compound standard will be further analyzed by LC-MS to confirm its identity.

Visualizing the Pathway and Workflow

To provide a clear visual representation of the this compound biosynthetic pathway and the experimental workflow for enzyme characterization, the following diagrams have been generated using the DOT language.

Caption: Proposed biosynthesis pathway of this compound.

Caption: Experimental workflow for PKS characterization.

Conclusion and Future Directions

The biosynthesis of this compound in Zingiber officinale is a fascinating example of the interplay between the phenylpropanoid and polyketide pathways. While the upstream reactions are well understood, the specific Type III Polyketide Synthase that catalyzes the final condensation remains to be definitively identified and characterized. The lack of quantitative data and detailed experimental protocols for this key step underscores a significant opportunity for research in this area.

Future work should focus on:

-

Functional Characterization of Ginger PKSs: A systematic approach to clone, express, and assay the various PKS enzymes found in ginger is necessary to pinpoint the one responsible for this compound synthesis.

-

Enzyme Kinetics and Mechanistic Studies: Once identified, a thorough kinetic analysis of the this compound synthase will provide crucial insights into its catalytic mechanism and substrate preferences.

-

In Vivo Pathway Elucidation: Further radiolabeling and metabolomic studies will help to confirm the proposed pathway and identify any additional intermediates or regulatory steps.

A complete understanding of the this compound biosynthetic pathway will not only advance our fundamental knowledge of plant biochemistry but also provide a powerful toolkit for the metabolic engineering of ginger and the potential production of novel, high-value bioactive compounds.

References

- 1. Transcriptome Analysis Provides Insights into Gingerol Biosynthesis in Ginger (Zingiber officinale) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Functional characterization of key polyketide synthases by integrated metabolome and transcriptome analysis on curcuminoid biosynthesis in Curcuma wenyujin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 6-Dehydrogingerdione

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the multifaceted mechanism of action of 6-Dehydrogingerdione (6-DG), a bioactive compound derived from ginger (Zingiber officinale). This document summarizes the current scientific understanding of 6-DG's cellular and molecular interactions, focusing on its potential as an anti-cancer and anti-inflammatory agent. The information presented herein is intended to provide a robust resource for researchers and professionals engaged in the fields of pharmacology, oncology, and drug discovery.

Core Mechanisms of Action: A Multi-pronged Approach

This compound exerts its biological effects through the modulation of several critical signaling pathways, leading to the induction of apoptosis in cancer cells, attenuation of inflammatory responses, and enhancement of the cellular antioxidant defense systems. The primary mechanisms identified include the induction of reactive oxygen species (ROS)-mediated apoptosis, engagement of both intrinsic and extrinsic apoptotic pathways, and the activation of the Keap1-Nrf2-ARE pathway, alongside the suppression of the pro-inflammatory NF-κB signaling cascade.

Quantitative Analysis of Bioactivity

The biological efficacy of this compound and its analogs has been quantified across various studies. The following table summarizes key quantitative data, providing a comparative overview of its potency in different cellular contexts.

| Compound | Cell Line | Assay | Parameter | Value | Reference |

| 1-Dehydro-6-gingerdione | MDA-MB-231 (Breast Cancer) | MTT Assay | IC50 | 71.13 μM | [1] |

| This compound | Hep G2 (Hepatoblastoma) | Apoptosis Assay | Apoptosis Induction | Dose-dependent (50-100 μM) | [2] |

| This compound | MDA-MB-231 & MCF-7 (Breast Cancer) | Western Blot | Protein Modulation | Dose-dependent changes | [3] |

| 1-Dehydro-[4]-gingerdione | RAW 264.7 (Macrophages) | NO Release Assay | IC50 | 19.7 ± 2.6 μM | [5] |

| 1-Dehydro--gingerdione | HEK293T | NF-κB Reporter Assay | IC50 | 1619.7 ± 13.2 nM |

Signaling Pathways Modulated by this compound

1. ROS-Mediated Apoptosis via the JNK Pathway

This compound has been shown to induce the generation of reactive oxygen species (ROS) within cancer cells. This elevation in ROS acts as a critical upstream event, triggering the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn initiates a cascade of events leading to programmed cell death.

2. Intrinsic (Mitochondrial) Apoptotic Pathway

6-DG triggers the mitochondrial pathway of apoptosis by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. This leads to an increased Bax/Bcl-2 ratio, resulting in the release of cytochrome c from the mitochondria and subsequent activation of caspase-9.

3. Extrinsic (Death Receptor) Apoptotic Pathway

In addition to the intrinsic pathway, 6-DG can also initiate apoptosis through the extrinsic pathway by upregulating the expression of Fas receptors on the cell surface. The engagement of these death receptors leads to the activation of caspase-8 and subsequent apoptotic signaling.

4. Keap1-Nrf2-ARE Antioxidant Pathway

This compound has been identified as an activator of the Keap1-Nrf2-ARE pathway, a critical cellular defense mechanism against oxidative stress. By promoting the nuclear translocation of Nrf2, 6-DG upregulates the expression of a suite of antioxidant and phase II detoxifying enzymes, thereby conferring cytoprotection.

References

- 1. 1‐Dehydro‐6‐Gingerdione Exerts Anticancer Effects on MDA‐MB‐231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, an active constituent of dietary ginger, induces cell cycle arrest and apoptosis through reactive oxygen species/c-Jun N-terminal kinase pathways in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of 6-Dehydrogingerdione: An In-Depth Technical Guide

Disclaimer: Scientific literature extensively covers the in vitro and in vivo biological activities of 6-Dehydrogingerdione (6-DG), a bioactive compound found in ginger. However, as of late 2025, there is a notable absence of published studies specifically detailing the comprehensive pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and bioavailability of this compound in animal models or humans. This guide therefore summarizes the available indirect evidence of its bioavailability through its demonstrated in vivo efficacy and provides detailed insights into its mechanisms of action.

Evidence of Bioavailability from In Vivo Efficacy Studies

While quantitative pharmacokinetic data is not available, the observation of significant biological effects in animal models following administration of this compound strongly implies that the compound is absorbed into the systemic circulation and distributed to target tissues to exert its pharmacological effects.

A key study demonstrated that the administration of 1-Dehydro-6-Gingerdione (a synonym for 6-DG) for 14 days exhibited potent anticancer properties in a xenograft mouse model of breast cancer.[1][2] The compound was shown to inhibit tumor progression by stimulating the ferroptosis pathway, without causing damage to essential organs like the liver and kidneys.[1][2] Such systemic efficacy in a tumor model suggests that 6-DG possesses a degree of oral or systemic bioavailability, allowing it to reach therapeutically relevant concentrations in the tumor tissue.

Experimental Protocols from In Vivo Studies

The following section details the methodology from a representative in vivo study that demonstrates the biological activity of this compound, providing a framework for future pharmacokinetic and efficacy studies.

Anticancer Efficacy in a Xenograft Mouse Model

This protocol is adapted from a study investigating the anticancer effects of 1-Dehydro-6-Gingerdione on MDA-MB-231 human breast cancer cells in a xenograft mouse model.[1]

2.1.1 Animal Model and Care

-

Species: Female BALB/c Nude mice.

-

Age and Weight: 4 weeks old, weighing 18–20 g.

-

Acclimation: Mice were allowed a 1-week adaptation period in a controlled room.

-

Housing: Kept in a controlled environment with ad libitum access to food and water.

-

Ethical Guidelines: All experimental procedures were conducted in accordance with the Principles of Laboratory Animal Care (NIH) and institutional Animal Care and Use Guidelines.

2.1.2 Xenograft Implantation

-

MDA-MB-231 human breast cancer cells were cultured and prepared for injection.

-

A suspension of the cancer cells was subcutaneously injected into the right flank of each mouse.

2.1.3 Treatment Regimen

-

Once tumors reached a palpable size, mice were randomly assigned to treatment and control groups.

-

Treatment Group: Received daily administration of 1-Dehydro-6-Gingerdione. The specific dosage and route of administration (e.g., oral gavage, intraperitoneal injection) would be determined by the experimental design. The referenced study administered the compound for a period of 14 days.

-

Control Group: Received a vehicle control following the same administration schedule.

2.1.4 Efficacy Assessment

-

Tumor Growth: Tumor volume and weight were monitored throughout the 14-day administration period.

-

Body Weight: The body weight of the mice was checked regularly to assess the systemic toxicity of the compound.

-

Histological Analysis: Upon completion of the treatment period, tumors and major organs (liver, kidneys) were harvested for histological analysis (e.g., H&E staining) to assess tumor morphology and potential organ damage.

-

Mechanism of Action Analysis: Tumor tissues were analyzed via qRT-PCR and immunoblotting to evaluate the expression of genes and proteins associated with the proposed signaling pathway (e.g., ferroptosis).

Molecular Mechanisms & Signaling Pathways

In vitro studies have identified several key signaling pathways modulated by this compound that are central to its observed biological effects.

Ferroptosis Signaling Pathway

In breast cancer cells, 6-DG has been shown to induce a form of regulated cell death known as ferroptosis. This process is characterized by iron-dependent lipid peroxidation. 6-DG treatment increases the levels of Reactive Oxygen Species (ROS), which promotes the ferroptosis pathway, leading to cancer cell death.

ROS/JNK Signaling Pathway in Apoptosis

Another critical mechanism, particularly in breast cancer cells, involves the generation of ROS that subsequently activates the c-Jun N-terminal kinase (JNK) signaling pathway. This activation triggers the mitochondrial apoptotic pathway, characterized by changes in the Bax/Bcl-2 ratio and the activation of caspase-9, ultimately leading to programmed cell death (apoptosis).

References

- 1. 1‐Dehydro‐6‐Gingerdione Exerts Anticancer Effects on MDA‐MB‐231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Dehydro-6-Gingerdione Exerts Anticancer Effects on MDA-MB-231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 6-Dehydrogingerdione and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dehydrogingerdione (6-DG), a prominent bioactive phenolic compound found in the rhizomes of ginger (Zingiber officinale), has garnered significant scientific attention for its diverse pharmacological properties. Structurally characterized by a vanillyl moiety linked to an α,β-unsaturated β-diketone system, 6-DG and its synthetic derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Data Presentation: Quantitative Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound and its derivatives from various studies, allowing for a comparative analysis of their potency.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 1-Dehydro-6-gingerdione | MDA-MB-231 (Breast Cancer) | MTT | 71.13 | [1] |

| 1-Dehydro-[2]-gingerdione | - | Histone Deacetylase (HDAC) Inhibition | 42 | [3] |

| Demethylated[2]-shogaol derivative | - | Histone Deacetylase (HDAC) Inhibition | 45 | [3] |

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound | Cell Line/System | Assay | IC50 (µM) or Inhibition % | Reference |

| 1-Dehydro--gingerdione | Activated Macrophages | Nitric Oxide (NO) Synthesis Inhibition | IC50: 5.80 ± 1.27 | |

| 6-Shogaol | Activated Macrophages | Nitric Oxide (NO) Synthesis Inhibition | IC50: 25.06 ± 4.86 | |

| 6-Dehydroshogaol | Activated Macrophages | Nitric Oxide (NO) Synthesis Inhibition | - | |

| 6-Dehydroshogaol | Murine Macrophages (RAW 264.7) | Prostaglandin E2 (PGE2) Inhibition | 53.3% inhibition at 14 µM | |

| 6-Shogaol | Murine Macrophages (RAW 264.7) | Prostaglandin E2 (PGE2) Inhibition | 48.9% inhibition at 14 µM |

Table 3: Antioxidant Activity of this compound and Related Compounds

| Compound | Assay | Result | Reference |

| 1-Dehydro--gingerdione | DPPH Radical Scavenging | High potency | |

| 1-Dehydro--gingerdione | Trolox Equivalent Antioxidant Capacity (TEAC) | High potency | |

| 6-Shogaol | DPPH Radical Scavenging | Moderate potency | |

| 6-Dehydroshogaol | DPPH Radical Scavenging | Lower potency |

Key Signaling Pathways Modulated by this compound Derivatives

This compound and its derivatives exert their biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Caption: this compound-induced apoptosis via the ROS/JNK signaling pathway.

Caption: Activation of the Nrf2-mediated antioxidant response by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activities of this compound derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound derivatives on the viability and proliferation of cancer cell lines.

-

Cell Culture:

-

Human breast cancer cell lines (e.g., MDA-MB-231, MCF-7) or other relevant cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

-

Experimental Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives (e.g., 0, 10, 25, 50, 75, 100 µM). A vehicle control (e.g., DMSO) is also included.

-

The plates are incubated for 24, 48, or 72 hours.

-

Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

-

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This assay measures the ability of this compound derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture:

-

RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Experimental Procedure:

-

RAW 264.7 cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of the this compound derivatives for 1 hour.

-

The cells are then stimulated with LPS (1 µg/mL) for 24 hours.

-

After incubation, the culture supernatant is collected to measure the amount of nitrite (B80452), a stable product of NO, using the Griess reagent.

-

Briefly, 100 µL of the supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

-

Western Blot Analysis for Signaling Pathway Proteins (e.g., NF-κB, JNK)

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.

-

Cell Lysis and Protein Quantification:

-

Cells are treated with this compound derivatives and/or a stimulant (e.g., LPS or an oxidative stressor) for the desired time.

-

Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

The cell lysates are centrifuged, and the supernatant containing the total protein is collected.

-

Protein concentration is determined using a BCA protein assay kit.

-

-

SDS-PAGE and Immunoblotting:

-

Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-NF-κB p65, IκBα, phospho-JNK, total JNK, β-actin).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

Immunofluorescence for Nrf2 Nuclear Translocation

This method is used to visualize the translocation of the transcription factor Nrf2 from the cytoplasm to the nucleus upon treatment with this compound derivatives.

-

Cell Culture and Treatment:

-

Cells (e.g., PC12 or other relevant cell lines) are grown on glass coverslips in 24-well plates.

-

Cells are treated with the this compound derivative for a specified time.

-

-

Staining Procedure:

-

The cells are fixed with 4% paraformaldehyde, permeabilized with 0.25% Triton X-100, and blocked with 1% BSA.

-

The cells are then incubated with a primary antibody against Nrf2 overnight at 4°C.

-

After washing, the cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

The nuclei are counterstained with DAPI.

-

The coverslips are mounted on glass slides, and the cellular localization of Nrf2 is observed using a fluorescence microscope.

-

Conclusion

This compound and its derivatives represent a promising class of natural product-derived compounds with significant potential for the development of novel therapeutic agents. Their multifaceted biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects, are mediated through the modulation of key cellular signaling pathways. This technical guide provides a foundational resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. Further research focusing on the synthesis of novel derivatives and comprehensive structure-activity relationship studies will be crucial in optimizing the therapeutic potential of this important class of compounds.

References

- 1. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an active constituent of dietary ginger, induces cell cycle arrest and apoptosis through reactive oxygen species/c-Jun N-terminal kinase pathways in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Anticancer Potential of 6-Dehydrogingerdione in Breast Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Dehydrogingerdione (6-DG), a pungent bioactive compound found in ginger, has emerged as a promising candidate in oncology research due to its cytotoxic effects on various cancer cell lines. This technical guide provides an in-depth analysis of the anticancer properties of 6-DG, with a specific focus on its impact on breast cancer cells. We consolidate findings from preclinical studies, detailing its mechanisms of action, which primarily involve the induction of cell cycle arrest and apoptosis through oxidative stress-mediated signaling pathways. This document also presents quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the molecular pathways it modulates. A related compound, 1-Dehydro-6-gingerdione (1-D-6-G), is also discussed for its ability to induce ferroptosis, an alternative programmed cell death pathway, in breast cancer cells.

Introduction

Breast cancer remains a leading cause of cancer-related mortality in women worldwide, necessitating the exploration of novel therapeutic agents.[1][2] Natural products are a significant source of new anticancer compounds, and constituents of ginger (Zingiber officinale) have been extensively studied for their pharmacological properties.[1] this compound (6-DG) is an active phenolic compound from ginger that has demonstrated potent anticancer effects.[3][4] This whitepaper synthesizes the current understanding of 6-DG's effects on breast cancer cells, providing a technical resource for researchers in drug discovery and development.

Quantitative Data Summary

The cytotoxic and antiproliferative effects of this compound and its analogs have been quantified in various breast cancer cell lines. The following tables summarize the key findings from published studies.

Table 1: Cytotoxicity of 1-Dehydro-6-gingerdione (1-D-6-G) in Breast Cancer Cell Lines

| Compound | Cell Line | IC50 Value | Assay |

| 1-Dehydro-6-gingerdione | MDA-MB-231 | 71.13 μM | MTT Assay |

| 1-Dehydro-6-gingerdione | HCC-38 | > 100 μM | MTT Assay |

Data extracted from a study on the ferroptosis-inducing effects of 1-D-6-G.

Table 2: Effects of this compound (6-DG) on Cell Cycle Distribution and Apoptosis

| Cell Line | Treatment | Effect |

| MDA-MB-231 | 6-DG | G2/M Phase Arrest |

| MCF-7 | 6-DG | G2/M Phase Arrest |

| MDA-MB-231 | 6-DG | Induction of Apoptosis |

| MCF-7 | 6-DG | Induction of Apoptosis |

This qualitative data is based on findings that 6-DG induces cell cycle arrest and apoptosis. Specific percentages of cells in each phase or undergoing apoptosis at given concentrations were not detailed in the provided abstracts.

Core Mechanisms of Action

This compound exerts its anticancer effects on breast cancer cells through two primary, yet distinct, mechanisms: induction of apoptosis via the ROS-JNK pathway and, in the case of its analog 1-D-6-G, induction of ferroptosis.

Induction of Apoptosis via ROS/JNK Signaling

Studies have shown that 6-DG treatment in both MDA-MB-231 and MCF-7 human breast cancer cells leads to cell growth inhibition by inducing G2/M phase cell cycle arrest and apoptosis. The key molecular events in this pathway are:

-

Generation of Reactive Oxygen Species (ROS): 6-DG induces the production of ROS, which acts as a critical mediator of its cytotoxic effects.

-

Activation of JNK Pathway: The increase in ROS leads to the activation of Apoptosis Signal-regulating Kinase 1 (ASK1) and subsequently the c-Jun N-terminal Kinase (JNK). The activation of ERK1/2 and p38 pathways was not observed.

-

Cell Cycle Arrest: The cell cycle is halted at the G2/M phase, which is associated with an increased expression of p21 and decreased levels of cyclin A, cyclin B1, Cdc2, and Cdc25C. 6-DG also promotes the inactivating phosphorylation of Cdc2 and Cdc25C.

-

Mitochondrial Apoptotic Pathway: The JNK activation triggers the mitochondrial apoptotic pathway, characterized by an altered Bax/Bcl-2 ratio and the subsequent activation of caspase-9.

The critical role of ROS and JNK is highlighted by the observation that antioxidants can attenuate 6-DG-mediated JNK activation and apoptosis, and JNK inhibitors can suppress the mitochondrial apoptotic pathway.

Figure 1: 6-DG Induced Apoptosis Pathway in Breast Cancer Cells.

Induction of Ferroptosis by 1-Dehydro-6-gingerdione

A recent study on 1-Dehydro-6-gingerdione (1-D-6-G), a derivative of 6-DG, revealed its ability to induce ferroptosis in MDA-MB-231 cells. Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. The key proteins involved in this pathway that are modulated by 1-D-6-G include:

-

HO-1 (Heme Oxygenase-1): Involved in cellular iron homeostasis and ROS generation.

-

ATG7 (Autophagy Related 7): Indicates that ferroptosis induced by 1-D-6-G may be autophagy-dependent.

-

LC3B (Microtubule-associated protein 1A/1B-light chain 3B): Another marker for autophagy.

-

FTH1 (Ferritin Heavy Chain 1): Involved in iron storage.

The induction of these proteins suggests that 1-D-6-G's anticancer activity is mediated by the ferroptosis signaling pathway.

Figure 2: 1-D-6-G Induced Ferroptosis Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Culture

-

Cell Lines: Human breast cancer cell lines MDA-MB-231, MCF-7, and HCC-38 are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of 6-DG or 1-D-6-G for 24 to 72 hours. Include a vehicle-only control.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Figure 3: Workflow for the MTT Cell Viability Assay.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Seed cells and treat with 6-DG for the desired time. Harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by 6-DG.

-

Cell Lysis: After treatment with 6-DG, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel (SDS-PAGE).

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p21, cyclin B1, Bax, Bcl-2, p-JNK, JNK, HO-1, ATG7, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified using densitometry software.

Conclusion and Future Directions

This compound and its analogs demonstrate significant anticancer activity against breast cancer cells through the induction of programmed cell death, including apoptosis and ferroptosis. The modulation of the ROS/JNK signaling pathway by 6-DG and the ferroptosis pathway by 1-D-6-G present compelling targets for therapeutic intervention. The data summarized herein provides a strong rationale for further investigation into these compounds. Future research should focus on in vivo efficacy and safety studies, as well as the exploration of combination therapies to enhance their anticancer potential. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to build upon these foundational studies.

References

- 1. 1‐Dehydro‐6‐Gingerdione Exerts Anticancer Effects on MDA‐MB‐231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Dehydro-6-Gingerdione Exerts Anticancer Effects on MDA-MB-231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an active constituent of dietary ginger, induces cell cycle arrest and apoptosis through reactive oxygen species/c-Jun N-terminal kinase pathways in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Total Synthesis Protocol for 6-Dehydrogingerdione: A Detailed Guide for Researchers

Abstract

6-Dehydrogingerdione, a bioactive compound naturally found in ginger (Zingiber officinale), has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. This document provides detailed application notes and protocols for the total synthesis of this compound, tailored for researchers, scientists, and drug development professionals. The synthesis is primarily based on the Claisen-Schmidt condensation of vanillin (B372448) and 2,4-nonanedione (B1583849). Additionally, a semi-synthetic approach starting from the more abundant natural product, 6-gingerol (B72531), is presented as a viable alternative. This guide includes comprehensive experimental procedures, quantitative data summaries, and visualizations of the synthetic pathways and relevant biological signaling cascades to facilitate its practical application in a laboratory setting.

Introduction

This compound, with the IUPAC name (E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-ene-3,5-dione, is a phenolic compound that contributes to the bioactivity of ginger. Its structure, characterized by a vanillyl group linked to a β-diketone moiety, is responsible for its diverse pharmacological effects. Studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells and exhibits neuroprotective effects through the activation of antioxidant pathways.[1][2][3][4] The limited availability of this compound from natural sources necessitates robust and efficient synthetic protocols to enable further research and drug discovery efforts.

This document outlines a total synthesis strategy that is both accessible and scalable, utilizing commercially available starting materials. Furthermore, a semi-synthetic protocol is provided, which may be advantageous for laboratories with access to 6-gingerol from ginger extracts.

Synthetic Approaches

There are two primary synthetic routes to obtain this compound: a total synthesis via Claisen-Schmidt condensation and a semi-synthesis from 6-gingerol.

Total Synthesis via Claisen-Schmidt Condensation

The total synthesis of this compound can be achieved through a base-catalyzed Claisen-Schmidt condensation between vanillin and 2,4-nonanedione. This reaction forms the core α,β-unsaturated β-diketone structure of the target molecule.

Caption: Total synthesis of this compound via Claisen-Schmidt condensation.

Semi-Synthesis from 6-Gingerol

An alternative approach is the semi-synthesis from 6-gingerol, a major bioactive component of ginger. This multi-step process involves the protection of the phenolic hydroxyl group, oxidation of the secondary alcohol to a ketone, and subsequent deprotection.

Caption: Semi-synthetic route to this compound from 6-Gingerol.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthetic protocols. Please note that the yield for the total synthesis is an estimate based on similar Claisen-Schmidt condensations reported in the literature.

| Step | Starting Material(s) | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Total Synthesis | |||||||

| Claisen-Schmidt Condensation | Vanillin, 2,4-Nonanedione | This compound | KOH | Ethanol | RT | 12-24 | 60-75 (est.) |

| Semi-Synthesis | |||||||

| Phenolic Hydroxyl Protection | 6-Gingerol | TBDMS-protected Gingerol | TBDMSCl, Imidazole (B134444) | DCM | RT | 2-4 | >95 |

| Secondary Alcohol Oxidation | TBDMS-protected Gingerol | TBDMS-protected Gingerdione | Dess-Martin Periodinane (DMP) | DCM | RT | 1-2 | ~90 |

| Deprotection | TBDMS-protected Gingerdione | This compound | TBAF | THF | RT | 1-2 | ~85 |

Experimental Protocols

Total Synthesis of this compound

Materials:

-

Vanillin (1.0 eq)

-

2,4-Nonanedione (1.1 eq)

-

Potassium Hydroxide (B78521) (KOH) (2.0 eq)

-

Ethanol

-

1 M Hydrochloric Acid (HCl)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve vanillin (1.0 eq) and 2,4-nonanedione (1.1 eq) in ethanol in a round-bottom flask.

-

In a separate flask, dissolve potassium hydroxide (2.0 eq) in ethanol.

-

Slowly add the ethanolic KOH solution to the solution of vanillin and 2,4-nonanedione at room temperature with stirring.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture by adding 1 M HCl until the pH is approximately 7.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (B92381) as the eluent to yield pure this compound.

Semi-Synthesis of this compound from 6-Gingerol

Step 1: Protection of the Phenolic Hydroxyl Group

Materials:

-

6-Gingerol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)

-

Imidazole (2.5 eq)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 6-gingerol (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere.

-

Add imidazole (2.5 eq) and TBDMSCl (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract with DCM.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the TBDMS-protected 6-gingerol, which can be used in the next step without further purification.

Step 2: Oxidation of the Secondary Alcohol

Materials:

-

TBDMS-protected 6-gingerol (1.0 eq)

-

Dess-Martin Periodinane (DMP) (1.5 eq)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the TBDMS-protected 6-gingerol in dry DCM under an inert atmosphere.

-

Add Dess-Martin Periodinane (1.5 eq) portion-wise to the solution at room temperature.

-

Stir the mixture for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with DCM, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude protected 6-gingerdione.

Step 3: Deprotection

Materials:

-

TBDMS-protected 6-gingerdione (1.0 eq)

-

Tetrabutylammonium fluoride (B91410) (TBAF) (1 M solution in THF, 1.2 eq)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve the crude protected 6-gingerdione in THF.

-

Add the TBAF solution dropwise at room temperature.

-

Stir for 1-2 hours and monitor by TLC.

-

Once the deprotection is complete, concentrate the reaction mixture and purify by silica gel column chromatography to obtain this compound.

Biological Signaling Pathways

This compound has been shown to exert its biological effects through various signaling pathways. One of the key mechanisms is the activation of the Keap1-Nrf2-ARE pathway, which is crucial for cellular defense against oxidative stress.[3]

Caption: Activation of the Keap1-Nrf2-ARE pathway by this compound.

Conclusion

The synthetic protocols detailed in this document provide a comprehensive guide for the laboratory-scale production of this compound. The total synthesis via Claisen-Schmidt condensation offers a direct route from simple starting materials, while the semi-synthetic approach from 6-gingerol presents a practical alternative. These methods will enable further investigation into the promising therapeutic potential of this compound. The provided diagrams of the synthetic routes and the Keap1-Nrf2-ARE signaling pathway serve as valuable visual aids for researchers in the field.

References

Application Note & Protocol: Quantification of 6-Dehydrogingerdione in Ginger Extract by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dehydrogingerdione is a bioactive phenolic compound found in the rhizomes of ginger (Zingiber officinale) that has garnered scientific interest for its potential therapeutic properties. Accurate and precise quantification of this compound in ginger extracts is crucial for standardization, quality control, and formulation development in the pharmaceutical and nutraceutical industries. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in ginger extract, complete with experimental protocols and validation parameters.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate and quantify this compound from other components in a ginger extract. The separation is achieved on a C18 stationary phase with a mobile phase gradient of acetonitrile (B52724) and water. Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard.

Materials and Reagents

-

This compound certified reference standard (CRS) (purity ≥98%)

-

Ginger rhizome powder or ginger extract

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (optional, for mobile phase modification)

-

Syringe filters (0.45 µm, nylon or PTFE)

Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Water (with optional 0.1% formic acid)

-

B: Acetonitrile (with optional 0.1% formic acid)

-

-

Gradient Elution: A gradient program should be optimized for baseline separation of this compound from other gingerol and shogaol-related compounds. A representative gradient is provided in the table below.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

Representative Gradient Elution Program:

| Time (min) | % A (Water) | % B (Acetonitrile) |

| 0 | 60 | 40 |

| 10 | 45 | 55 |

| 25 | 30 | 70 |

| 30 | 30 | 70 |

| 35 | 60 | 40 |

| 40 | 60 | 40 |

Experimental Protocols

Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound CRS and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Preparation of Ginger Extract Sample

-

Extraction: Accurately weigh 1 g of dried ginger powder and place it in a flask. Add 25 mL of methanol and sonicate for 30 minutes.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: The extract may require further dilution with methanol to ensure the concentration of this compound falls within the linear range of the calibration curve.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed:

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.

| Parameter | Acceptance Criteria |